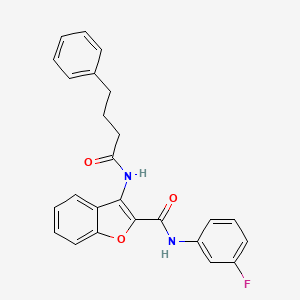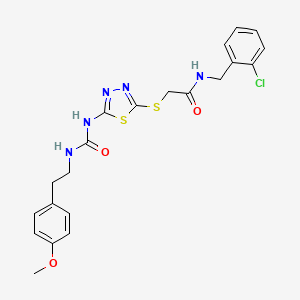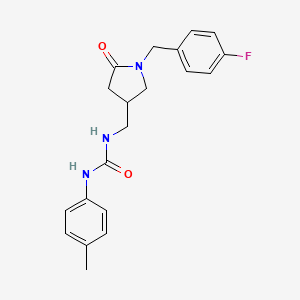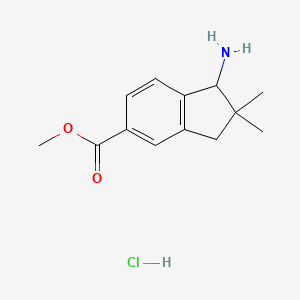![molecular formula C19H21N3O2S B2754180 6,7-二甲氧基-4-{[2-(4-甲基苯基)乙基]氨基}喹唑啉-2(1H)-硫酮 CAS No. 902579-43-5](/img/no-structure.png)
6,7-二甲氧基-4-{[2-(4-甲基苯基)乙基]氨基}喹唑啉-2(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of methoxy groups (-OCH3) and an amino group (-NH2) in the structure suggests that this compound may have interesting chemical and biological properties.
科学研究应用
合成技术和中间体
研究强调了喹唑啉衍生物的有效合成方法的开发,认识到它们作为药物制造中中间体的意义。例如,一项研究详细介绍了八氢苯并[g]喹啉衍生物的实用且大规模的合成方法,突出了这些方法在生产药理活性化合物方面的可行性 (Bänziger et al., 2000)。此外,喹唑啉-4-酮(药物开发中的关键中间体)的改进合成方法展示了在实现更高收率和纯度方面的进展,为药学领域做出了重大贡献 (Őrfi et al., 2004)。
药理学筛选
新的喹唑啉衍生物已被合成并筛选出各种药理活性,包括抗菌、镇痛和抗炎特性。一项研究合成了一系列新的喹唑啉-4-酮/4-硫酮衍生物并对其进行了测试,确定了具有有希望的活性特征的化合物,这些化合物可以用作开发具有较少副作用的新疗法的潜在来源 (Dash et al., 2017)。
抗疟疾和抗结核活性
对有效的抗疟疾和抗结核药物的探索导致了喹唑啉衍生物的探索。对 6,7-二甲氧基喹唑啉-2,4-二胺的研究产生了具有高抗疟疾活性的化合物,标志着新抗疟疾药物先导开发的重大进展 (Mizukawa et al., 2021)。此外,4-苯胺喹啉和喹唑啉的筛选鉴定了结核分枝杆菌的新型抑制剂,某些支架显示出高效力和低毒性,表明有进一步优化药物化学的潜力 (Asquith et al., 2019)。
安全和危害
作用机制
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinazoline derivatives have been known to interact with various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of “6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1h)-thione” are currently unknown .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is believed that this compound may exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-methylphenethylamine to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylquinazoline to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "4-methylphenethylamine", "thionyl chloride", "2-amino-3-methylquinazoline" ], "Reaction": [ "Step 1: 2-amino-4,5-dimethoxybenzoic acid is reacted with 4-methylphenethylamine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(4-methylphenyl)ethylamino-4,5-dimethoxybenzoic acid.", "Step 2: The intermediate from step 1 is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "Step 3: The acid chloride from step 2 is then reacted with 2-amino-3-methylquinazoline in the presence of a base such as triethylamine to form the final product, 6,7-dimethoxy-4-{[2-(4-methylphenyl)ethyl]amino}quinazoline-2(1H)-thione." ] } | |
CAS 编号 |
902579-43-5 |
分子式 |
C19H21N3O2S |
分子量 |
355.46 |
IUPAC 名称 |
6,7-dimethoxy-4-[2-(4-methylphenyl)ethylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H21N3O2S/c1-12-4-6-13(7-5-12)8-9-20-18-14-10-16(23-2)17(24-3)11-15(14)21-19(25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,22,25) |
InChI 键 |
VIORPVHNIUUNAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)
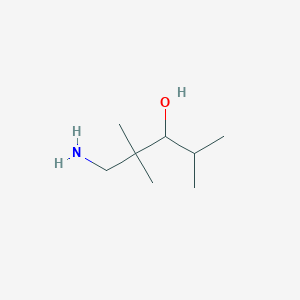
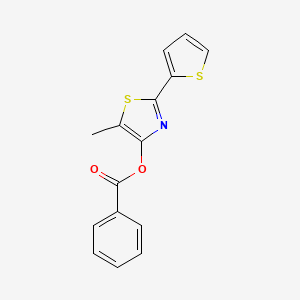
![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)
![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
